molecular formula C10H10Cl2O2 B1586769 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 5542-60-9

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No. B1586769
CAS RN: 5542-60-9
M. Wt: 233.09 g/mol
InChI Key: OODRWLGKUBMFLZ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is also known as “4-Chlorophenoxyacetyl chloride”. Its linear formula is ClC6H4OCH2COCl . It has a molecular weight of 205.04 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which involves reactions of two steps, has been disclosed . Another method for synthesizing 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane has also been reported .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” can be represented by the formula ClC6H4OCH2COCl . The ChemSpider ID for this compound is 70168 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” include a refractive index of n20/D 1.5486 (lit.), a boiling point of 142 °C/17 mmHg (lit.), a melting point of 18.8 °C (lit.), and a density of 1.314 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is involved in various chemical reactions and synthetic processes. For example, 3-(4′-Chlorophenyl)-4,6-dimethoxyindole undergoes a reaction with oxalyl chloride to yield glyoxyloyl chloride derivatives. These derivatives can then be converted into related glyoxylic acids, esters, and amides (Black, Kumar, & McConnell, 1996).
  • A synthesis route for 5-(4-chlorophenyl)-4-methylthiazolidin-2-one, a key intermediate of hexythiazox, involves the cyclocondensation of 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride, demonstrating the compound's role in producing important intermediates in organic synthesis (Chen Fan, 2011).

Environmental Applications and Analysis

  • In environmental science, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is often studied for its degradation and analysis in various mediums. For instance, electrochemical methods like anodic oxidation and electro-Fenton processes are used to degrade clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid) in water, which is important for wastewater treatment (Sirés et al., 2006), (Sirés et al., 2007).
  • Liquid chromatography-ion trap-electrospray tandem mass spectrometry (HPLC-IT-MS) with solid-phase extraction (SPE) is used for the analysis of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in water, showcasing its importance in environmental monitoring and analysis (Gao et al., 2014).

Potential Environmental Impact

  • Studies also focus on the environmental impact and degradation of related chlorophenoxy compounds. For example, the degradation of chlorophenoxy herbicides like MCPA in acidic medium through processes like peroxi-coagulation has been researched, highlighting the importance of understanding the environmental fate of such compounds (Brillas et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, “(4-Chlorophenoxy)-2-methylpropionic acid”, indicates that it may cause skin, eye, and respiratory tract irritation . It’s harmful if swallowed and precautions should be taken to avoid ingestion and inhalation .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODRWLGKUBMFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381779
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

CAS RN

5542-60-9
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5542-60-9
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-chlorophenoxy)-2-methylpropionic acid (15.0 g) and thionyl chloride (70 ml) was boiled under reflux for 1 hour. The thionyl chloride was distilled off and the residue distilled under vacuum to give 2- (4-chlorophenoxy) -2-methylpropionyl chloride, b.p. 84-87° C. at 0.07 mbar. A solution of this chloride (14.17 g) in dichloromethane (50 ml) was added dropwise to a mixture of 1-(3-aminopropyl)imidazole (7.63 g), triethylamine (6.78 g) and dichloromethane (100 ml) at below 0° C. with stirring. After the addition, the mixture was allowed to warm up to ambient temperature and stirred at this temperature for 2 hours. Saturated aqueous sodium bicarbonate solution (100 ml) was added and the mixture stirred for 1 hour. The mixture was separated and the aqueous layer was washed with dichloromethane. The combined organic layers were dried and evaporated to give a solid which was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-N-[3-(imidazol-1-yl)propyl ]-2-methylpropionamide, m.p. 83-84° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Chloro-phenoxy)-2-methyl-propionic acid (0.124 g, 0.58 mmol) and triethylamine (0.09 mL, 0.62 mmol) were combined in CH2Cl2 (2 mL) and cooled to 0° C. Oxalyl chloride (0.05 mL, 0.62 mmol) was added, followed by DMF (3 drops), and the mixture was slowly warmed to room temperature and stirred for 2 hours to give the title compound, which was used directly in the next step.
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Gabano, M Ravera, F Trivero, S Tinello… - Dalton …, 2018 - pubs.rsc.org
Multi-action cisplatin-based mono- (1) and di-clofibric acid (2) Pt(IV) “combo” derivatives were synthesized via both traditional and microwave assisted procedures. The two complexes …
Number of citations: 30 pubs.rsc.org

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